1-(4-Chloro-2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
1-(4-Chloro-2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a chloro-substituted dimethoxyphenyl group attached to a pyrrolidine ring, which includes a carboxylic acid functional group.
Preparation Methods
The synthesis of 1-(4-Chloro-2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dimethoxyphenyl Intermediate: This step involves the chlorination of 2,5-dimethoxybenzene to introduce the chloro group at the 4-position.
Pyrrolidine Ring Formation: The intermediate is then reacted with a suitable reagent to form the pyrrolidine ring. This can be achieved through cyclization reactions.
Industrial production methods often involve optimization of these steps to increase yield and purity, as well as to reduce costs and environmental impact.
Chemical Reactions Analysis
1-(4-Chloro-2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester or amide derivatives of this compound can undergo hydrolysis to yield the parent carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
1-(4-Chloro-2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structural features may offer advantages.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The chloro and dimethoxy groups on the phenyl ring can interact with various enzymes and receptors, potentially inhibiting or activating them. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(4-Chloro-2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
2,5-Dimethoxy-4-chloroamphetamine (DOC): Both compounds share the 2,5-dimethoxy-4-chlorophenyl structure, but differ in their additional functional groups and overall structure.
25C-NBOMe: This compound also contains the 2,5-dimethoxy-4-chlorophenyl group but is structurally different due to the presence of a methoxybenzyl group.
Properties
IUPAC Name |
1-(4-chloro-2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO5/c1-19-10-5-9(11(20-2)4-8(10)14)15-6-7(13(17)18)3-12(15)16/h4-5,7H,3,6H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNWZLSZPMQVAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N2CC(CC2=O)C(=O)O)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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